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Compound of Interest

Compound Name: NYAD-13

Cat. No.: B15567236 Get Quote

Guide for Researchers and Drug Development Professionals

This guide provides a detailed assessment of NYAD-13, a peptide-based inhibitor, and its

specificity for the Human Immunodeficiency Virus Type 1 (HIV-1) capsid protein (CA). To

establish a comprehensive understanding, its performance and binding characteristics are

compared with two well-characterized small-molecule inhibitors: PF-74 and the first-in-class

clinical drug, Lenacapavir (GS-6207). This comparison highlights differences in binding sites,

affinity, antiviral potency, and mechanisms of action, which are crucial for evaluating therapeutic

potential.

The HIV-1 capsid is a conical shell made of CA protein that encases the viral genome.[1] It is a

critical therapeutic target because it plays essential roles at multiple stages of the viral lifecycle,

including reverse transcription, nuclear import, and assembly.[2][3] Molecules that interfere with

capsid function can potently inhibit viral replication.[4]

Mechanism of Action and Binding Site Comparison
The specificity of an inhibitor is fundamentally determined by its binding site on the target

protein. NYAD-13, PF-74, and Lenacapavir target distinct regions of the HIV-1 CA, leading to

different functional consequences.

NYAD-13: This hydrocarbon-stapled peptide is an analogue of the Capsid Assembly Inhibitor

(CAI).[1][5] It specifically targets the C-terminal domain (CTD) of the CA protein, binding at
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the dimer interface.[1][6] This interaction disrupts the formation of both mature and immature

viral particles.[6]

PF-74: This small molecule binds to a highly conserved hydrophobic pocket at the interface

between the N-terminal domain (NTD) and the C-terminal domain (CTD) of adjacent CA

subunits within the viral capsid hexamer.[7][8] By binding here, it competes with essential

host factors like CPSF6 and NUP153.[8][9] This interaction prematurely destabilizes the

capsid, leading to accelerated uncoating and inhibition of reverse transcription.[10][11]

Lenacapavir (GS-6207): As a highly potent, long-acting inhibitor, Lenacapavir binds to the

same NTD-CTD interface pocket as PF-74 but establishes more extensive interactions.[2][7]

This binding has a multi-modal inhibitory effect: it hyper-stabilizes the capsid, preventing

timely uncoating after infection, and also interferes with the assembly of new virions, leading

to the production of malformed, non-infectious particles.[11][12][13]

Figure 1: Inhibitor Binding Sites on HIV-1 Capsid Protein (CA) Subunits
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Figure 1: Inhibitor Binding Sites on HIV-1 Capsid Protein (CA) Subunits

Quantitative Performance Data
The following table summarizes key quantitative metrics for NYAD-13 and its comparators,

providing a clear view of their relative binding affinities and antiviral potencies.

Parameter NYAD-13 / NYAD-1 PF-74
Lenacapavir (GS-
6207)

Target Site

CA C-Terminal

Domain (CTD) Dimer

Interface[1][5]

CA NTD-CTD

Interface Pocket[7][8]

CA NTD-CTD

Interface Pocket[2][12]

Binding Affinity (Kd)
~1 µM (for NYAD-1)

[14]

176 ± 78 nM (to CA

hexamer)[9]

~20-fold higher than

PF-74[15]

Antiviral Potency

(EC50/IC50)

4–15 µM (IC50 for

NYAD-1)[1]
8–640 nM (EC50)[9]

32–105 pM (EC50)

[12][16]

Cytotoxicity (CC50)
>135 µM (for NYAD-1)

[14]
90.5 ± 5.9 µM[9]

>10 µM (in various

cell lines)

Selectivity Index (SI) >9–33 (CC50/IC50)
~100–150

(CC50/EC50)

>100,000

(CC50/EC50)

Note: Data for NYAD-13 is limited; values from its parent compound NYAD-1 are used as a

proxy where indicated. Selectivity Index is calculated as CC50/EC50.

Experimental Protocols
Assessing the binding specificity and affinity of a compound like NYAD-13 requires precise

biophysical techniques. Below are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the

determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[17][18]
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Objective: To quantify the thermodynamic parameters of NYAD-13 binding to recombinant HIV-

1 CA protein.

Methodology:

Protein Preparation: Express and purify recombinant HIV-1 CA protein (full-length or CTD

domain). Perform dialysis extensively against the ITC buffer (e.g., 50 mM Tris pH 7.5, 150

mM NaCl) to ensure buffer matching.[19]

Compound Preparation: Dissolve lyophilized NYAD-13 peptide in the final dialysis buffer.

Ensure the pH is matched precisely with the protein solution.[19]

Concentration Determination: Accurately determine the concentrations of both the CA protein

(e.g., by A280 measurement) and NYAD-13.

ITC Instrument Setup: Use a high-sensitivity instrument like a VP-ITC (MicroCal).[17]

Thoroughly clean the sample cell and syringe. Load the reference cell with buffer.

Loading: Load the CA protein solution (e.g., 10-20 µM) into the sample cell. Load the NYAD-
13 solution (e.g., 100-200 µM) into the injection syringe.[20]

Titration: Set the experiment temperature (e.g., 25°C). Perform a series of small injections

(e.g., 10-15 µL) of the NYAD-13 solution into the sample cell containing the CA protein, with

sufficient time between injections for the signal to return to baseline.

Data Analysis: Integrate the heat-flow peaks for each injection. Subtract the heat of dilution,

determined from a control titration of NYAD-13 into buffer. Fit the resulting binding isotherm

to a suitable model (e.g., one-site binding) to calculate Kd, n, and ΔH.[18]

Fluorescence Fluctuation Spectroscopy (FFS)
FFS is a sensitive method for screening and characterizing interactions with large, multivalent

structures like the assembled HIV-1 capsid.[21][22] It measures fluctuations in fluorescence

intensity as fluorescently-labeled molecules diffuse through a tiny confocal volume.

Objective: To detect and quantify the binding of fluorescently-labeled NYAD-13 to in-vitro

assembled HIV-1 CA particles.
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Methodology:

Reagent Preparation:

Synthesize NYAD-13 with a fluorescent label (e.g., Alexa Fluor 488).

Prepare self-assembled HIV-1 capsid particles (e.g., tubes or cones) from recombinant CA

protein in a high-salt buffer.[21]

Assay Setup:

Dilute the fluorescent NYAD-13 to a low nanomolar concentration in an appropriate assay

buffer.

In a multi-well plate, mix the fluorescent NYAD-13 with varying concentrations of the

unlabeled capsid particles. Include a control with no capsid particles.[23]

Data Acquisition:

Use a confocal microscope equipped for FFS. For each well, acquire fluorescence

intensity data over time (e.g., 10-100 seconds).[21]

Data Analysis:

Analyze the fluorescence traces. Binding of multiple fluorescent NYAD-13 molecules to a

single large capsid particle results in bright spikes of fluorescence as the complex diffuses

through the confocal volume.

Quantify binding by analyzing the "brightness" of the fluorescent particles. An increase in

brightness indicates complex formation.[23]

For quantitative affinity measurements, a two-color coincidence detection approach can be

used, where both the analyte and the capsid are fluorescently labeled with different dyes.

[22]
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Figure 2: Workflow for Assessing Inhibitor Specificity
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Figure 2: Workflow for Assessing Inhibitor Specificity

Need Custom Synthesis?
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[https://www.benchchem.com/product/b15567236#assessing-the-specificity-of-nyad-13-for-
the-hiv-1-capsid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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